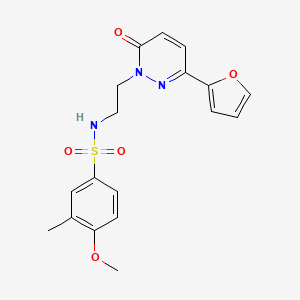
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyridazine moiety, and a sulfonamide functional group, contributing to its diverse biological activities. Its molecular formula is C15H17N3O3S with a molecular weight of 317.37 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 317.37 g/mol |
| LogP (octanol-water partition coefficient) | 2.5 |
| Polar Surface Area | 85.4 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The furan and pyridazine rings are believed to play crucial roles in binding affinity and selectivity towards these targets.
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Potential : Similar compounds have shown promise as anticancer agents by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the furan and pyridazine moieties can significantly impact biological activity. For instance:
- Substituents on the Furan Ring : Different substituents can enhance lipophilicity and improve cellular uptake.
- Pyridazine Variations : Altering the position or type of substituents on the pyridazine ring can modulate potency against specific cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Activity : A study published in Cancer Chemotherapy and Pharmacology demonstrated that derivatives with similar structural motifs inhibited proliferation in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Effects : Research published in Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
- Mechanistic Insights : Another study highlighted how modifications to the furan ring could enhance selectivity for certain enzyme targets, thereby increasing therapeutic efficacy while reducing side effects .
属性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-12-14(5-7-16(13)25-2)27(23,24)19-9-10-21-18(22)8-6-15(20-21)17-4-3-11-26-17/h3-8,11-12,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWQQJIXFAVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














